![molecular formula C22H15N3O5 B5089661 2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)

2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

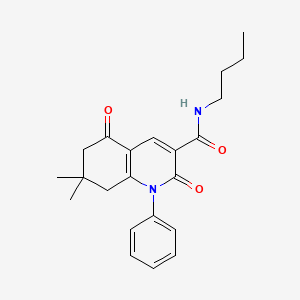

2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide, commonly known as DNP, is a chemical compound that has been used in scientific research for many years. It is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. DNP is a potent uncoupler of oxidative phosphorylation, which means it can increase metabolic rate and heat production in living organisms.

Mecanismo De Acción

DNP uncouples oxidative phosphorylation by disrupting the proton gradient across the mitochondrial inner membrane. This leads to an increase in metabolic rate and heat production as the energy released from the electron transport chain is dissipated as heat rather than being used to produce ATP. DNP also increases the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.

Biochemical and Physiological Effects:

DNP has been shown to increase metabolic rate and heat production in a variety of organisms, including humans. It has been used as a weight loss supplement due to its ability to increase energy expenditure and promote fat loss. However, DNP can also cause serious side effects such as hyperthermia, tachycardia, and organ damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DNP is a useful tool for studying the mechanisms of oxidative phosphorylation and energy metabolism. It can be used to investigate the effects of mitochondrial dysfunction in various diseases and to develop new therapies for these conditions. However, DNP is highly toxic and can cause serious side effects even at low doses. It is also difficult to work with due to its explosive nature and the need for specialized safety equipment.

Direcciones Futuras

Future research on DNP could focus on developing safer and more effective uncouplers of oxidative phosphorylation. This could lead to the development of new therapies for obesity, metabolic disorders, and mitochondrial diseases. Additionally, research could focus on the role of DNP in the regulation of energy metabolism and thermogenesis, as well as its potential as a tool for studying mitochondrial dysfunction in disease.

Métodos De Síntesis

DNP can be synthesized by the reaction of 2,4-dinitrochlorobenzene with N-(2-phenylethynyl)aniline in the presence of a base such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to form 2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide.

Aplicaciones Científicas De Investigación

DNP has been used in scientific research to study the biochemical and physiological effects of uncoupling oxidative phosphorylation. It has been used to investigate the role of mitochondria in energy metabolism, thermogenesis, and obesity. DNP has also been used to study the mechanisms of oxidative stress and mitochondrial dysfunction in diseases such as Parkinson's disease, Alzheimer's disease, and cancer.

Propiedades

IUPAC Name |

2-(2,4-dinitrophenyl)-N-[2-(2-phenylethynyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O5/c26-22(14-18-12-13-19(24(27)28)15-21(18)25(29)30)23-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-13,15H,14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRKEUFQFJQZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5089582.png)

![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5089638.png)

![4-bromo-3-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5089645.png)

![N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5089650.png)

![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)

![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)

![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5089684.png)